molecular formula C13H10N2O2S B3159243 N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide CAS No. 861210-63-1

N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide

Cat. No. B3159243
CAS RN: 861210-63-1
M. Wt: 258.3 g/mol
InChI Key: XXZDCNLOADLVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide is a compound that has been studied for its potential use in scientific research. This molecule is known to have a variety of biochemical and physiological effects, making it an interesting target for investigation. In

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide involves the inhibition of certain enzymes and modulation of ion channels. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). Additionally, this compound has been shown to modulate the activity of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) channel.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its inhibition of PDE4 and modulation of ion channels, this compound has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide in lab experiments is its ability to modulate ion channels and inhibit PDE4. This makes it a useful tool for investigating the role of these targets in biological systems. However, one limitation of using this compound is its potential for off-target effects. Careful experimental design and analysis is necessary to ensure that any observed effects are due to the intended targets.

Future Directions

There are many potential future directions for research involving N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into the mechanism of action of this compound could lead to the discovery of new targets for drug development. Finally, the potential for off-target effects of this compound could be further explored to better understand its potential uses and limitations in scientific research.

Scientific Research Applications

N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, including inhibition of certain enzymes and modulation of ion channels. These properties make this compound a promising target for investigation in areas such as drug discovery and neurobiology.

properties

IUPAC Name

N-(2-methyl-1,3-benzoxazol-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-14-10-5-4-9(7-11(10)17-8)15-13(16)12-3-2-6-18-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZDCNLOADLVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methyl-1,3-benzoxazol-6-yl)-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.